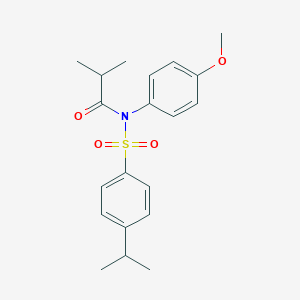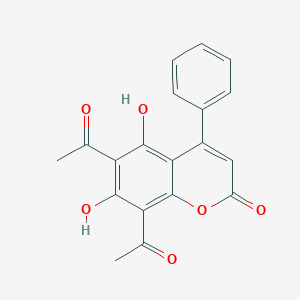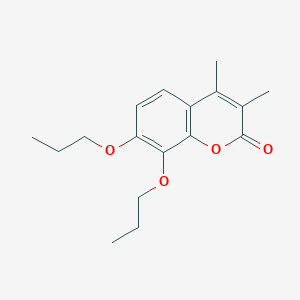
N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as IBP, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties. IBP is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects.
Applications De Recherche Scientifique
N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, including its ability to reduce inflammation, pain, and fever. It has been shown to be effective in treating various conditions, including arthritis, migraine, and menstrual cramps. In addition, N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. COX-2 is an enzyme that is upregulated in response to inflammation, and its inhibition results in the reduction of prostaglandin synthesis, which is responsible for pain and inflammation.
Biochemical and Physiological Effects
N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation and the reduction of leukocyte migration. It also has antioxidant properties, which may contribute to its anti-inflammatory effects. N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a longer half-life than other NSAIDs, which may contribute to its prolonged therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments, including its solubility in organic solvents and its stability under a range of pH conditions. However, it is important to note that N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide. One area of interest is the development of more selective COX-2 inhibitors, which may have fewer side effects than traditional NSAIDs. Another area of interest is the use of N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide in combination with other drugs for the treatment of cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide, which may lead to the development of new therapeutic applications.
Méthodes De Synthèse
The synthesis of N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide involves the reaction between 4-methoxybenzenesulfonyl chloride and isobutyryl chloride, followed by the reaction with isopropylamine. The resulting product is a white crystalline powder that is soluble in organic solvents and slightly soluble in water.
Propriétés
Formule moléculaire |
C20H25NO4S |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-methyl-N-(4-propan-2-ylphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C20H25NO4S/c1-14(2)16-6-12-19(13-7-16)26(23,24)21(20(22)15(3)4)17-8-10-18(25-5)11-9-17/h6-15H,1-5H3 |
Clé InChI |
LWZGNDOWPLYOGA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C(C)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)


![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)